Compound Description: This series of compounds were synthesized from the condensation of 1-((benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one with different aromatic amines. Biological activity studies revealed that derivatives with a chlorine substituent exhibited higher toxicity against six bacterial strains. []
Relevance: These compounds share the core structure of a benzothiazole ring linked to a pyrazole ring with the target compound, N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide. The variations lie in the substituents on the pyrazole nitrogen and the presence of an imine group instead of the amide present in the target compound. []
Compound Description: This series of compounds were synthesized by cyclization of 2-(benzo[d]thiazol-2-yl)acetohydrazide with different aromatic aldehydes. Biological activity studies revealed that derivatives with a chlorine substituent exhibited higher toxicity against six bacterial strains. []
Relevance: These compounds share the benzothiazole moiety with the target compound, N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide. They differ significantly in the heterocyclic ring connected to the benzothiazole, utilizing a triazole ring instead of a pyrazole ring. []
Compound Description: This series of ureas and carboxamides were synthesized from 1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-1H-pyraazole-4,5-diyl)dimethanol and various carbamoyl phosphoric acid dichlorides or morpholine/piperidine/4-methylpiperazine carboxamides. []
Compound Description: This series of ureas and carboxamides were synthesized following similar procedures as the benzoxazole derivatives (8a-g), but starting from a benzothiazole derivative instead. []
Compound Description: This compound was identified as an impurity during the synthesis of baricitinib. Its formation is explained by a plausible mechanism. []
Compound Description: This compound was identified as an impurity during the synthesis of baricitinib. []
Relevance: This compound is structurally distinct from N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide, but it illustrates the potential for dimerization during the synthesis of pyrazole derivatives, highlighting the synthetic challenges associated with this class of compounds. []
Compound Description: This compound was identified as an impurity during the synthesis of baricitinib. []
Relevance: This compound, like the other baricitinib impurities, provides a point of comparison for the structural diversity of pyrazole derivatives and highlights the potential for unwanted side reactions during synthesis. It is structurally distinct from N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide. []
Compound Description: This aminopyrazole compound exhibits selective inhibition of cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. It also reduces Mcl-1 levels in a concentration-dependent manner. []
Relevance: This compound shares the pyrazole ring with the target compound, N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide. While structurally distinct, it highlights the potential for pyrazole derivatives to possess activity against CDKs and modulate Mcl-1 function. []
Compound Description: This imidazole derivative serves as the starting material for the synthesis of various Schiff bases, pyrrolidine derivatives, and fused heterocyclic compounds. []
(E)-4-(3-(4-Hydroxyphenyl)acryloyl)-5-methyl-2(p-tolyl)-1H-pyrazol-3(2H)-one (II)
Compound Description: This chalcone derivative was reacted with S-benzo[d]thiol-2yl-2-chloroethanethioate derivatives to form corresponding chalcone derivatives, which were screened for antimicrobial properties. []
Relevance: This compound shares the pyrazole core with the target compound, N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide. The variations lie in the substitution on the pyrazole nitrogen, the presence of a chalcone moiety, and the absence of the benzothiazole ring, showcasing different routes for modifying pyrazole-based structures. []
Compound Description: These compounds were reacted with a chalcone derivative (II) to form corresponding chalcone derivatives, which were screened for antimicrobial properties. []
Compound Description: This compound, synthesized via cyanoacetylation of 2-cyanomethylbenzothiazole, serves as a versatile starting material for synthesizing various heterocyclic ring systems, including pyrano, pyridino, pyrazolo, azepino, and oxothiepano carbonitrile derivatives. []
Relevance: This compound is closely related to N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide, as it contains the same benzothiazole ring. It lacks the pyrazole ring but highlights the potential for modifying the benzothiazole core with different functionalities for diverse synthetic applications. []
Compound Description: These are various JAK/STAT modulating compounds that have been investigated for the treatment of vitiligo. []
Compound Description: This compound acts as a positive allosteric modulator (potentiator) of the metabotropic glutamate receptor (mGluR) subtype 5. []
Relevance: This compound shares the pyrazole ring linked to a benzamide moiety with N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide. The difference lies in the substitution on the pyrazole nitrogen and the presence of a cyano group on the benzamide ring, demonstrating modifications that can alter biological activity. []
Compound Description: This compound acts as a positive allosteric modulator of mGluR1, displaying selectivity for mGluR1 over other mGluR subtypes. []
Relevance: This compound shares the pyrazole ring linked to a benzamide moiety with N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide. The difference lies in the substitution pattern on the pyrazole ring and the presence of a nitro group on the benzamide ring, illustrating how subtle structural changes can impact receptor selectivity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.